molecular formula C16H20FNO4 B2822661 3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902960-03-5

3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2822661
CAS No.: 1902960-03-5
M. Wt: 309.337
InChI Key: TVZYYQOVOQYGCS-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It belongs to the benzodioxane–benzamide class, which has emerged as a promising source of novel antibacterial agents targeting the essential cell division protein FtsZ . FtsZ is a highly conserved bacterial protein that is crucial for cell division, acting as a structural homolog to tubulin by polymerizing to form the Z-ring at the division site . Inhibiting FtsZ disrupts the formation of the divisome complex, leading to failed cell division, filamentation, and bacterial cell lysis, making it an attractive target for combating antimicrobial resistance (AMR) . Compounds within this structural class have demonstrated potent activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The specific structural features of this compound—incorporating a saturated octahydro-1,4-benzodioxin system linked to a fluorinated and methoxy-substituted benzamide—are explored for their potential to modulate biological activity and physicochemical properties. This product is intended for research purposes to further investigate the structure-activity relationships (SAR) of FtsZ inhibitors and to develop new therapeutic strategies against multidrug-resistant ESKAPE pathogens . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-20-13-4-2-10(8-12(13)17)16(19)18-11-3-5-14-15(9-11)22-7-6-21-14/h2,4,8,11,14-15H,3,5-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZYYQOVOQYGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-fluoro-4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Octahydrobenzo[b][1,4]dioxin Moiety: The octahydrobenzo[b][1,4]dioxin moiety is introduced via a cyclization reaction, often involving a diol and an appropriate catalyst.

    Final Coupling: The final step involves coupling the benzamide core with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-fluoro-4-methoxybenzoic acid or 3-fluoro-4-methoxybenzaldehyde.

    Reduction: 3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, while the benzamide moiety facilitates the overall interaction. The octahydrobenzo[b][1,4]dioxin moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Pakerine (3-(1-Azepanylsulfonyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide)
  • Substituents : A sulfonamide group at the 3-position (vs. fluoro and methoxy in the main compound).
  • Benzodioxin Ring : Partially unsaturated (2,3-dihydro), increasing planarity compared to the saturated octahydro ring.
  • Activity : Targets AIM1 (a peroxisomal enzyme) in plants, mitigating photorespiratory stress at ≥10 µM .
  • Key Difference : The sulfonamide group enhances hydrogen-bonding capacity, while the unsaturated ring may reduce steric hindrance during target binding.
4-Chloro-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide
  • Substituents : Chlorine at the 4-position (vs. methoxy in the main compound).
  • Benzodioxin Ring : Partially unsaturated (2,3-dihydro).
  • Activity: Not explicitly reported, but chlorine’s strong electron-withdrawing nature may enhance amide resonance, affecting binding affinity .
3-Bromo-N-(Octahydro-1,4-Benzodioxin-6-yl)Benzamide
  • Substituents : Bromine at the 3-position (vs. fluorine in the main compound).
  • Benzodioxin Ring : Fully saturated (octahydro), identical to the main compound.

Variations in the Benzodioxin Ring System

N-[2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethyl]-4-Fluorobenzamide
  • Structure : Ethyl linker between the benzamide and a dihydrobenzodioxin ring.
  • Activity : Unreported, but the linker may enhance flexibility, allowing deeper penetration into enzyme active sites .
  • Comparison : The absence of a linker in the main compound restricts conformational freedom, possibly improving target specificity.

Data Table: Key Properties of Selected Benzamide Derivatives

Compound Name Substituents Benzodioxin Ring Type Molecular Weight (g/mol) Notable Activity/Use
3-Fluoro-4-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide 3-F, 4-OCH3 Octahydro (saturated) ~308.33 Hypothesized enzyme inhibition
Pakerine 3-Sulfamoyl-azepanyl Dihydro (unsaturated) ~443.52 Targets AIM1 in plants
4-Chloro-N-(dihydrobenzodioxin-6-yl)benzamide 4-Cl Dihydro (unsaturated) ~303.74 Research chemical
3-Bromo-N-(octahydrobenzodioxin-6-yl)benzamide 3-Br Octahydro (saturated) 340.21 Research use

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight387.4 g/mol (calculated via XLogP3)
logP3.6 (Predicted via XLogP3)
Hydrogen Bond Acceptors7
Rotatable Bonds5

Q. Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC50_{50}Reference
D4476 (Benzodioxin-imidazole derivative)CK1δ50–100 µM
2,3-DCPE hydrochlorideCancer cell apoptosis0.89–2.69 µM

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